Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is a chemical compound belonging to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is particularly notable for its unique cyclopropyl group and carboxylate functionality, which may influence its reactivity and biological properties. The compound can be synthesized through various methods involving cyclization reactions of acylhydrazines and amidoximes.
Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its oxadiazole ring. It is often studied in the context of pharmaceutical chemistry due to its potential anti-infective properties and other therapeutic uses. The compound's chemical structure can be denoted by its CAS number, 1018125-29-5.
The synthesis of ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of amidoximes or acylhydrazines in the presence of dehydrating agents. Common methods include:
The synthesis generally involves refluxing the starting materials in solvents such as toluene or ethanol under controlled temperatures (typically between 110–120 °C) for several hours. The reaction progress is monitored through techniques such as thin-layer chromatography, and the final product is purified through recrystallization .
Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate features a five-membered oxadiazole ring with a cyclopropyl substituent at position three and an ethyl ester at position five. The molecular formula is CHNO, indicating the presence of three nitrogen atoms within the oxadiazole ring.
Key structural data includes:
Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate can undergo several chemical reactions:
These reactions are facilitated by various conditions and reagents that are commonly employed in organic synthesis.
The mechanism of action for ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate primarily involves its interaction with biological targets that may lead to anti-infective activity. The compound has been shown to inhibit certain cytochrome P450 enzymes involved in drug metabolism, suggesting a role in modulating metabolic pathways.
Pharmacokinetic studies indicate that this compound has high gastrointestinal absorption and can permeate the blood-brain barrier effectively. Its interactions at cellular levels can influence signaling pathways related to inflammation and apoptosis .
Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is typically characterized by:
The compound exhibits stability under normal laboratory conditions but may be sensitive to strong acids or bases which could hydrolyze the ester group .
Relevant analyses often include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structural integrity and purity.
Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate has several potential scientific applications:
1,2,4-Oxadiazoles represent a class of five-membered heterocyclic compounds characterized by a ring structure containing two nitrogen atoms and one oxygen atom, arranged in adjacent positions (1,2,4). This unique arrangement confers significant electron-deficient properties, classifying 1,2,4-oxadiazoles among the most electron-poor azole heterocycles in medicinal chemistry. The intrinsic asymmetry of the 1,2,4-oxadiazole ring results in differential electron-withdrawing effects at the C(3) and C(5) positions, with the latter exhibiting a stronger effect comparable to nitro or cyano groups. This electronic asymmetry provides medicinal chemists with precise tools for molecular design, particularly in modulating the electronic properties of adjacent functional groups or scaffolds [2].
Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate (CAS# 1018125-29-5) exemplifies these structural principles. Its molecular formula (C₈H₁₀N₂O₃) and weight (182.18 g/mol) reflect a compact yet functionally diverse architecture. The canonical SMILES representation (CCOC(=O)C₁=NC(=NO₁)C₂CC₂) reveals three critical functional elements: the ester group at C(5), the cyclopropyl substituent at C(3), and the heteroaromatic core. Each component contributes distinct physicochemical properties—the ester offers potential for hydrolytic conversion or hydrogen-bond acceptance, the cyclopropyl group introduces steric constraint and potential metabolic stability, while the oxadiazole core provides π-conjugation and dipole moments (approximately 4.5 Debye) that influence molecular stacking and solubility [1] [5] [6].
The compound's predicted boiling point (287.7±23.0 °C) and density (1.291±0.06 g/cm³) indicate moderate volatility and higher density than water, suggesting solid-state characteristics amenable to formulation development. Its exceptionally low predicted pKa (-3.02±0.42) underscores the strong electron-withdrawing nature of the oxadiazole ring system, which significantly impacts the acidity of neighboring protons and the compound's behavior under physiological conditions [6]. Storage recommendations (sealed, dry, room temperature) reflect stability considerations for this heterocyclic system [6].
Table 1: Fundamental Properties of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate
Property | Value |
---|---|
CAS Registry Number | 1018125-29-5 |
IUPAC Name | Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate |
Molecular Formula | C₈H₁₀N₂O₃ |
Molecular Weight | 182.18 g/mol |
SMILES | CCOC(=O)C₁=NC(=NO₁)C₂CC₂ |
InChIKey | PMRBTIANPAMXMF-UHFFFAOYSA-N |
XLogP | 1.4 (Predicted) |
Boiling Point | 287.7 ± 23.0 °C (Predicted) |
Density | 1.291 ± 0.06 g/cm³ (Predicted) |
pKa | -3.02 ± 0.42 (Predicted) |
The 1,2,4-oxadiazole ring serves as a privileged bioisostere in contemporary drug design, primarily functioning as a carboxylic acid surrogate or ester mimetic. This bioisosteric application stems from several key properties: (1) the oxadiazole's ability to mimic the geometry and electronic distribution of carboxyl groups despite different bond connectivities; (2) enhanced metabolic stability compared to esters due to resistance to esterases; and (3) modulation of solubility parameters through dipole moment variations. Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate embodies these principles through its structural duality—the C(5)-ester group can engage in hydrogen-bond acceptance similar to conventional esters, while the C(3)-cyclopropyl substituent provides steric and electronic modulation of the heterocycle's properties [4] [8].
The cyclopropyl moiety at C(3) deserves special consideration in bioisosteric strategies. Unlike linear alkyl chains, the cyclopropyl group introduces significant steric constraint (molecular width approximately 2.4 Å) while maintaining moderate lipophilicity (π value ≈ 0.53). This combination can enhance target binding through van der Waals interactions with hydrophobic enzyme pockets while simultaneously restricting conformational flexibility of appended groups. Furthermore, cyclopropyl substitution can influence the heterocycle's π-π stacking potential and metabolic stability, as the strained ring system may undergo specific cytochrome-mediated oxidation pathways distinct from those of straight-chain alkyl substituents [2].
The electronic asymmetry of the 1,2,4-oxadiazole ring creates differential bioisosteric effects depending on substitution patterns. Molecular modeling studies indicate that the C(5)-carboxylate in compounds like ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate adopts a spatial orientation distinct from that of conventional esters, with the carbonyl oxygen positioned approximately 30° out-of-plane relative to traditional ester geometry. This subtle yet significant difference can be exploited to optimize ligand-target interactions when conventional esters exhibit suboptimal binding. Additionally, the dipole moment vectors differ substantially from carboxylic acid bioisosteres like tetrazoles or acyl sulfonamides, offering alternative strategies for engaging polar residues in enzyme binding sites [2] [4].
Table 2: Bioisosteric Comparison of Oxadiazole Derivatives
Property | Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate | Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate |
---|---|---|
Molecular Weight | 182.18 g/mol | 218.21 g/mol |
LogP (Predicted) | 1.4 | 2.2 |
H-bond Acceptors | 3 | 3 |
H-bond Donors | 0 | 0 |
Dipole Moment | ~4.0 D | ~4.2 D |
Steric Volume (C3 substituent) | 45 ų (cyclopropyl) | 92 ų (phenyl) |
Electronic Effect | Moderate electron donation | Strong π-conjugation |
The chemistry of 1,2,4-oxadiazoles has evolved substantially since their initial identification as "furo[ab]diazoles" by Tiemann and Krüger in 1884. This historical journey represents a fascinating case study in heterocyclic chemistry, transitioning from fundamental chemical curiosity to established pharmacophores. The mid-20th century witnessed critical breakthroughs in understanding the reactivity of these heterocycles, particularly their propensity for thermal rearrangement into other nitrogen-containing systems. This foundational work established the oxadiazole ring as a versatile synthetic building block beyond its intrinsic properties [2].
The 1960s marked a pivotal era with several milestones: (1) Newman's pioneering investigations into 1,2,4-oxadiazole photochemistry (1968) revealed novel reaction pathways; (2) Brown and Wetzel's synthesis of perfluoroalkylated oxadiazoles (1965) expanded the structural diversity accessible; and (3) the introduction of oxolamine (Perebron®) as the first commercial therapeutic agent containing a 1,2,4-oxadiazole nucleus established the scaffold's pharmaceutical relevance. Oxolamine, developed as an antitussive agent, demonstrated that the 1,2,4-oxadiazole ring system could be incorporated into biologically active molecules with acceptable pharmacokinetic profiles, challenging earlier assumptions about heterocyclic stability in physiological environments [2] [4].
Contemporary medicinal chemistry has witnessed a renaissance in 1,2,4-oxadiazole applications, driven by advances in synthetic methodologies and molecular design principles. Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate exemplifies modern derivatives where strategic substitution enhances physicochemical profiles. The cyclopropyl substituent at C(3) represents a design evolution from earlier aromatic or linear alkyl groups, offering improved metabolic stability and distinct steric profiles. This compound serves as a versatile synthetic intermediate for generating analogs through ester hydrolysis or transesterification, enabling structure-activity relationship studies around the oxadiazole core. The current research landscape positions 1,2,4-oxadiazoles as privileged scaffolds in diverse therapeutic areas, particularly where their bioisosteric properties and metabolic stability offer advantages over more labile functional groups [2] [4] [6].
Table 3: Key Compounds in 1,2,4-Oxadiazole Pharmacophore Development
Time Period | Development Milestone | Representative Compound |
---|---|---|
1884 | First synthesis (Tiemann and Krüger) | Unsubstituted 1,2,4-oxadiazole |
1960s | First pharmaceutical agent (Oxolamine) | Oxolamine (Perebron®) |
1970-2000 | Exploration as ester bioisosteres | 3-alkyl/aryl-5-carboxy-1,2,4-oxadiazoles |
2000-Present | Advanced materials & targeted therapeutics | Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: